QHGIPKXRRAGDMI-UHFFFAOYSA-M
QHGIPKXRRAGDMI-UHFFFAOYSA-M
Brand Name:
Vulcanchem
CAS No.:
102571-24-4
VCID:
VC20746566
InChI:
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1
SMILES:
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]
Molecular Formula:
C24H36INO
Molecular Weight:
481.5 g/mol
QHGIPKXRRAGDMI-UHFFFAOYSA-M
CAS No.: 102571-24-4
Cat. No.: VC20746566
Molecular Formula: C24H36INO
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102571-24-4 |
---|---|
Molecular Formula | C24H36INO |
Molecular Weight | 481.5 g/mol |
IUPAC Name | 2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
Standard InChI | InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
Standard InChI Key | QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES | CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Canonical SMILES | CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume